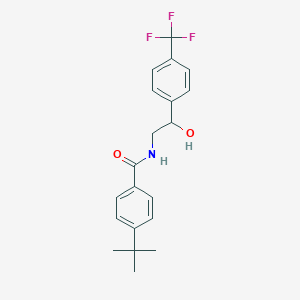

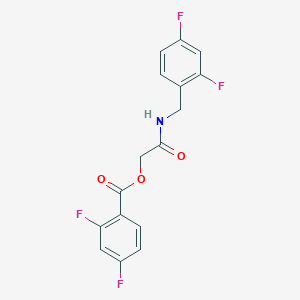

4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Synthesis and Polymer Applications

The synthesis of polyamides using derivatives related to 4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide showcases their utility in creating materials with desirable thermal and mechanical properties. For instance, polyamides synthesized from dicarboxylic acid derivatives exhibit high thermal stability, with glass transition temperatures mostly above 200°C, and demonstrate significant solubility in polar solvents. These materials are noncrystalline, forming transparent, flexible, and tough films, highlighting their potential for advanced material applications (Hsiao et al., 2000).

Organic Chemistry and Synthetic Applications

In organic chemistry, the versatility of tert-butyl phenylazocarboxylates, which share structural motifs with the compound , is evident. These compounds serve as building blocks for synthetic organic chemistry, undergoing nucleophilic substitutions and radical reactions to produce a wide array of functionalized molecules. Such reactions facilitate modifications of the benzene ring and the introduction of various functional groups, demonstrating the compound's role in expanding synthetic methodologies (Jasch et al., 2012).

Materials Science and Sensing Applications

The development of fluorescent chemosensors exemplifies the application of 4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide derivatives in materials science. A specific chemosensor based on a phenoxazine derivative shows high selectivity and sensitivity for Ba2+ detection in various environments, including live cell imaging. This illustrates the compound's potential in creating sensitive materials for biological and environmental monitoring (Ravichandiran et al., 2019).

properties

IUPAC Name |

4-tert-butyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3NO2/c1-19(2,3)15-8-6-14(7-9-15)18(26)24-12-17(25)13-4-10-16(11-5-13)20(21,22)23/h4-11,17,25H,12H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIJEAKLQTZRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2771240.png)

![N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2771241.png)

![N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2771243.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2771254.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771257.png)

![5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2771258.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2771261.png)